molecular formula C12H8FNO B068125 (2-Fluorophenyl)(pyridin-4-yl)methanone CAS No. 193359-51-2

(2-Fluorophenyl)(pyridin-4-yl)methanone

Cat. No.: B068125
CAS No.: 193359-51-2
M. Wt: 201.2 g/mol
InChI Key: HTFKEIHOQBEEHP-UHFFFAOYSA-N
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Description

(2-Fluorophenyl)(pyridin-4-yl)methanone is a high-purity aromatic ketone compound that serves as a versatile and valuable chemical building block in medicinal chemistry and pharmaceutical research. Its distinct molecular architecture, featuring a fluorinated phenyl ring and a pyridine moiety, makes it a privileged scaffold for the design and synthesis of novel small molecule libraries. Researchers utilize this compound primarily as a key intermediate in developing potential ligands for various central nervous system (CNS) targets, including neurotransmitter receptors and kinases. The electron-withdrawing fluorine atom at the ortho position of the phenyl ring influences the compound's conformation, binding affinity, and metabolic stability, while the pyridinyl group offers a potential hydrogen bond acceptor site, crucial for target engagement. Its mechanism of action is context-dependent within the final synthesized molecule but often involves modulating protein-protein interactions or enzyme activity. This compound is particularly relevant in probing structure-activity relationships (SAR) for the development of new therapeutic agents in areas such as oncology, neurology, and inflammation. It is supplied strictly for laboratory research applications.

Properties

IUPAC Name

(2-fluorophenyl)-pyridin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO/c13-11-4-2-1-3-10(11)12(15)9-5-7-14-8-6-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTFKEIHOQBEEHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC=NC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70632635
Record name (2-Fluorophenyl)(pyridin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70632635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193359-51-2
Record name (2-Fluorophenyl)(pyridin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70632635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Strategies for the Chemical Synthesis of 2 Fluorophenyl Pyridin 4 Yl Methanone

Established Synthetic Pathways for Aryl Pyridyl Ketones

Traditional methods for synthesizing aryl pyridyl ketones remain fundamental in organic chemistry, primarily relying on the reaction of organometallic reagents with carboxylic acid derivatives or the oxidation of precursor molecules.

Grignard Reagent-Mediated Approaches and Variations

The Grignard reaction is a cornerstone for carbon-carbon bond formation and a direct route to ketones. organic-chemistry.org The synthesis of (2-Fluorophenyl)(pyridin-4-yl)methanone via this approach typically involves the reaction of a Grignard reagent with a suitable acylating agent. Two primary pathways are feasible:

Pathway A: Reaction of 2-fluorophenylmagnesium halide (a Grignard reagent) with a pyridine-4-carbonyl derivative (e.g., isonicotinoyl chloride or an ester).

Pathway B: Reaction of pyridin-4-ylmagnesium halide with a 2-fluorobenzoyl derivative (e.g., 2-fluorobenzoyl chloride).

A significant challenge in using highly reactive Grignard reagents with acyl chlorides is preventing the secondary reaction where the Grignard reagent adds to the newly formed ketone, yielding a tertiary alcohol as a byproduct. wisc.edu To circumvent this, several variations have been developed. The use of less reactive acylating agents, such as S-(2-pyridyl) thioates, provides a convenient method for ketone preparation. acs.org Another strategy involves moderating the reactivity of the Grignard reagent. For instance, the addition of bis[2-(N,N-dimethylamino)ethyl] ether can selectively produce aryl ketones in high yields by forming a tridentate complex with the Grignard reagent, which prevents the subsequent nucleophilic attack on the ketone product. wisc.edunih.gov

More recently, copper(I) cyanide has been used to catalyze the coupling of thiopyridine esters with Grignard reagents under mild conditions, enabling the synthesis of complex aryl ketones. digitellinc.com

Table 1: Selected Grignard-based Methods for Aryl Ketone Synthesis

Grignard Reagent Acylating Agent Additive/Catalyst Product Type Ref.
Arylmagnesium bromide Aromatic acid chloride bis[2-(N,N-dimethylamino)ethyl] ether Aryl ketone wisc.edunih.gov
Alkyl/Arylmagnesium halide S-(2-pyridyl) thioate None Alkyl/Aryl ketone acs.org

Oxidation of Precursor Alcohols

An alternative and highly reliable two-step pathway to this compound is the oxidation of its corresponding secondary alcohol precursor, (2-Fluorophenyl)(pyridin-4-yl)methanol. This method separates the carbon-carbon bond formation from the ketone formation.

Step 1: Synthesis of the Precursor Alcohol The secondary alcohol is readily synthesized via a Grignard reaction between an aldehyde and an organomagnesium halide. This involves reacting 2-fluorobenzaldehyde (B47322) with pyridin-4-ylmagnesium halide or, conversely, 4-formylpyridine with 2-fluorophenylmagnesium halide. This initial step is a standard Grignard addition to a carbonyl group. organic-chemistry.org

Step 2: Oxidation of the Alcohol to the Ketone The resulting (2-Fluorophenyl)(pyridin-4-yl)methanol is then oxidized to the target ketone. While aldehydes are easily oxidized to carboxylic acids, secondary alcohols are selectively oxidized to ketones. libretexts.orglibretexts.orgyoutube.com A wide array of oxidizing agents can accomplish this transformation, with the choice depending on the substrate's sensitivity and the desired reaction conditions. e-bookshelf.de Common reagents include pyridinium (B92312) chlorochromate (PCC), Swern oxidation (using oxalyl chloride and DMSO), and Jones reagent (chromium trioxide in sulfuric acid). youtube.com For substrates with multiple functional groups, milder and more selective reagents are preferred to avoid unwanted side reactions. youtube.com

Table 2: Common Reagents for the Oxidation of Secondary Alcohols to Ketones

Reagent System Description Typical Conditions Advantage Ref.
Jones Oxidation CrO₃, H₂SO₄, acetone 0°C to room temperature Strong, fast, and inexpensive youtube.com
PCC (Pyridinium Chlorochromate) C₅H₅NHCrO₃Cl Dichloromethane (DCM) Milder than Jones, good for sensitive substrates youtube.com
Swern Oxidation (COCl)₂, DMSO, Et₃N Low temperature (-78°C) Very mild, avoids heavy metals youtube.com

Advanced Methodologies for Ketone Formation and Pyridine (B92270) Functionalization

Modern synthetic chemistry offers sophisticated tools that provide greater efficiency, selectivity, and functional group tolerance, many of which are applicable to the synthesis of complex molecules like this compound.

Transition Metal-Catalyzed Coupling Reactions (e.g., Copper-catalyzed)

Transition metal catalysis has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. Copper-catalyzed reactions, in particular, have emerged as a cost-effective and efficient means of synthesizing diaryl ketones. organic-chemistry.orgacs.orgnih.gov One such method involves the direct copper-catalyzed decarboxylative coupling of aryl propiolic acids with aryl iodides, followed by oxidation, to yield benzil (B1666583) derivatives (diaryl 1,2-diketones). organic-chemistry.orgacs.orgnih.gov

More directly relevant is the copper-catalyzed oxidation of Csp³-H bonds. A recently developed method demonstrates the synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes using a copper catalyst with water serving as the oxygen atom source. nih.gov This approach avoids the need for pre-installing a leaving group or an alcohol functionality, representing a highly atom-economical pathway. Adapting this C-H oxidation strategy to the synthesis of 4-pyridyl ketones from (2-fluorophenyl)methylpyridine would be a state-of-the-art approach.

Palladium catalysis also offers powerful alternatives, such as the carbonylative cross-coupling of aryl thianthrenium salts with arylboronic acids to produce diaryl ketones. acs.org The introduction of fluorine-containing groups into molecules is an area of intense research, with many transition-metal-catalyzed methods being developed for this purpose. nih.govrsc.org

Table 3: Examples of Transition Metal-Catalyzed Ketone Synthesis

Metal Catalyst Reactant 1 Reactant 2 Reaction Type Product Type Ref.
Copper(I)/Copper(II) Aryl iodide Aryl propiolic acid Decarboxylative Coupling/Oxidation Diaryl 1,2-diketone organic-chemistry.orgnih.gov
Copper Pyridin-2-yl-methane Water Csp³-H Oxidation Pyridin-2-yl-methanone nih.gov

Multi-Component Reactions for Structural Assembly

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates atoms from all starting materials. youtube.com MCRs are prized for their atom economy, simplicity, and ability to rapidly generate molecular complexity. acs.org

While a specific MCR for the direct synthesis of this compound may not be established, various MCRs are known to produce complex heterocyclic structures, including quinolines and pyridines. nih.govmdpi.com For example, the Doebner reaction, a three-component reaction of an aromatic amine, an aldehyde, and pyruvic acid, yields quinoline-4-carboxylic acids. nih.gov Such strategies highlight the potential of MCRs to assemble the core structure, which could then be further elaborated to the target ketone. The development of a novel MCR could provide a highly convergent and innovative route to this class of compounds. acs.org

Chemo- and Regioselective Synthetic Strategies

The synthesis of a molecule with multiple reactive sites, like this compound, requires precise control over chemo- and regioselectivity.

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. For example, in the oxidation of (2-Fluorophenyl)(pyridin-4-yl)methanol, the oxidizing agent must selectively react with the secondary alcohol without affecting the electron-rich pyridine or fluorophenyl rings.

Regioselectivity involves controlling the position of a chemical reaction. When functionalizing the pyridine ring, reactions can occur at different carbon atoms (C-2, C-3, or C-4). N-activation of the pyridine, for instance by forming a pyridine N-oxide, can alter the electronic properties of the ring and direct incoming electrophiles or nucleophiles to specific positions. researchgate.netacs.orgnih.govacs.org For example, alkylation of pyridine N-oxides with titanacyclopropanes has been shown to achieve C2-H alkylation with excellent regioselectivity. researchgate.netnih.gov Similarly, metal-free hydration of pyridine-SF₄-alkynes allows for the regioselective synthesis of pyridine-SF₄-methyl ketones. nih.gov

Design and Synthesis of Analogues and Derivatives of 2 Fluorophenyl Pyridin 4 Yl Methanone

Principles of Structural Modification and Bioisosteric Replacement

Structural modification of a lead compound like (2-fluorophenyl)(pyridin-4-yl)methanone is a cornerstone of drug discovery. It involves altering the molecule's chemical structure to enhance desired properties while minimizing undesirable ones. A key principle in this process is bioisosteric replacement, where a functional group is substituted with another group that has similar physical or chemical properties, with the goal of producing a compound with similar or improved biological activity.

Bioisosteres are atoms, ions, or molecules that share the same number of valence electrons and have similar shapes. Classical bioisosteres include atoms and groups that have the same valency, such as the substitution of a hydrogen atom with a fluorine atom. Non-classical bioisosteres are functional groups with different numbers of atoms that produce similar biological effects. For instance, a carboxylic acid group might be replaced by a tetrazole ring to improve metabolic stability or cell permeability.

In the context of designing analogues of this compound, bioisosteric replacement can be applied to its three main components: the fluorophenyl ring, the pyridine (B92270) ring, and the carbonyl linker. For example, the fluorine atom on the phenyl ring could be replaced with other halogens (Cl, Br) or a trifluoromethyl group (CF₃) to modulate electronic properties and lipophilicity. The pyridine nitrogen's basicity and hydrogen bonding capacity can be altered by replacing the pyridine ring with other heterocycles like pyrimidine, pyrazine, or thiazole (B1198619). nih.gov The carbonyl group itself can be replaced by bioisosteres such as an oxime, hydrazone, or even a sulfone to change the geometry and electronic nature of the linker between the two aromatic rings. acs.org

A comparative look at the properties of common bivalent isosteres highlights the nuanced changes that can be achieved through such substitutions.

IsostereBond Length (Å)Bond Angle (°)Dipole Moment (D)
-CH₂-1.54109~0
-O-1.431051.1
-S-1.821001.0

The choice of a particular bioisosteric replacement is guided by the specific therapeutic target and the desired pharmacological profile. nih.gov For instance, if a compound is rapidly metabolized at a specific site, replacing that functional group with a more stable bioisostere can prolong its duration of action.

Synthetic Routes to Key Derivatives

The synthesis of derivatives of this compound involves a range of organic reactions that allow for precise modifications of the parent structure.

Modifications to the fluorophenyl ring are often aimed at altering the electronic and steric properties of the molecule, which can influence binding affinity and selectivity for its biological target.

Halogenation: Introducing additional halogen atoms can significantly impact a compound's properties. For example, the synthesis of a (2,4-difluorophenyl) derivative can be achieved, which may offer altered biological activity due to the increased electron-withdrawing nature of the ring. nanobioletters.comnanobioletters.com

Alkylation: The addition of alkyl groups, such as methyl or ethyl, can increase lipophilicity, potentially enhancing membrane permeability. These groups can be introduced through Friedel-Crafts alkylation or by using organometallic reagents on a suitably functionalized phenyl ring.

Heterocycle Fusion: Fusing a heterocyclic ring to the fluorophenyl moiety creates a more complex and rigid structure, which can lead to higher affinity and selectivity for a target protein. For example, a benzofuran (B130515) or indole (B1671886) ring system could be constructed from a functionalized fluorophenyl precursor.

The pyridine ring is a critical component for the biological activity of many compounds, often involved in hydrogen bonding or other key interactions with a receptor.

Substituent Introduction: Various substituents can be introduced onto the pyridine ring to probe for additional binding interactions. For instance, the synthesis of pyridopyrazines can be achieved through the reaction of a diketone precursor with a diaminopyridine. nih.gov This effectively fuses another ring system to the pyridine moiety, expanding the chemical space being explored.

An example of a synthetic pathway to a functionalized pyridine derivative involves the reaction of 1-(4-fluorophenyl)-2-(pyridin-4-yl)ethane-1,2-dione with 2,3-diaminopyridine (B105623) in a microwave reactor to yield regioisomers of pyridopyrazine. nih.gov

The carbonyl group acts as a linker and a hydrogen bond acceptor. Transforming it into other functional groups can alter the molecule's conformational flexibility and electronic properties.

Oxime Formation: The ketone can be readily converted to an oxime by reacting it with hydroxylamine (B1172632). This transformation is seen in the synthesis of ((Z)-(2,4-difluorophenyl)(1-((2-nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime), where a methanone (B1245722) oxime is formed from the corresponding ketone. nanobioletters.comnanobioletters.com

Hydrazone Formation: Reaction of the carbonyl group with hydrazine (B178648) or substituted hydrazines yields hydrazone derivatives. For instance, reacting a related epoxyketone with hydrazine hydrate (B1144303) can lead to the formation of pyrazole (B372694) derivatives. researchgate.net These transformations introduce additional nitrogen atoms, which can act as hydrogen bond donors or acceptors, and can significantly alter the biological activity profile of the resulting compound.

A general scheme for these transformations is as follows: this compound + H₂N-OH → (E/Z)-(2-Fluorophenyl)(pyridin-4-yl)methanone oxime this compound + H₂N-NHR → (E/Z)-(2-Fluorophenyl)(pyridin-4-yl)methanone hydrazone

Stereochemical Considerations in Derivative Synthesis

When modifications to the this compound scaffold introduce chiral centers, the stereochemistry of the resulting derivatives becomes a critical factor. Enantiomers of a chiral drug can have significantly different pharmacological activities, with one enantiomer being active (the eutomer) while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer).

Therefore, synthetic strategies that allow for the control or separation of stereoisomers are highly valuable. This can involve:

Asymmetric Synthesis: Employing chiral catalysts or auxiliaries to selectively produce one enantiomer over the other.

Chiral Resolution: Synthesizing the compound as a racemic mixture and then separating the enantiomers, for example, by forming diastereomeric salts with a chiral resolving agent or by using chiral chromatography.

The absolute stereochemistry of a synthesized derivative is often determined using techniques like X-ray crystallography. nih.gov Understanding the stereochemical requirements for biological activity is crucial for designing potent and selective therapeutic agents. For many biologically active compounds, the specific three-dimensional arrangement of atoms is essential for optimal interaction with the target receptor or enzyme. nih.gov

Advanced Spectroscopic Characterization and Solid State Structural Elucidation of 2 Fluorophenyl Pyridin 4 Yl Methanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of (2-Fluorophenyl)(pyridin-4-yl)methanone in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, a detailed picture of the compound's connectivity and conformation can be constructed.

Proton (¹H) NMR Chemical Shift Analysis and Conformational Studies

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons on the pyridinyl and 2-fluorophenyl rings. The pyridinyl protons typically appear as two sets of doublets in the downfield region of the spectrum due to the electron-withdrawing effect of the nitrogen atom. The protons ortho to the nitrogen (H-2' and H-6') are expected to be the most deshielded, while the protons meta to the nitrogen (H-3' and H-5') would appear slightly upfield.

The protons of the 2-fluorophenyl ring exhibit more complex splitting patterns due to both proton-proton (homonuclear) and proton-fluorine (heteronuclear) coupling. The spectrum would show four distinct multiplets in the aromatic region. The relative orientation of the two aromatic rings, influenced by the central carbonyl bridge, can be inferred from through-space interactions observed in advanced NMR experiments like NOESY. The chemical shifts are influenced by the electronic environment of each proton. For instance, in related pyridine (B92270) derivatives, aromatic protons typically resonate between δ 7.0 and 9.0 ppm. nih.govmdpi.com

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Notes
Pyridine H-2', H-6' 8.7 - 8.9 Doublet (d) Deshielded by adjacent nitrogen.
Pyridine H-3', H-5' 7.6 - 7.8 Doublet (d)
Fluorophenyl H-3 7.5 - 7.7 Multiplet (m) Coupled to adjacent protons and fluorine.
Fluorophenyl H-4 7.2 - 7.4 Multiplet (m)
Fluorophenyl H-5 7.1 - 7.3 Multiplet (m)

Carbon (¹³C) NMR and Fluorine (¹⁹F) NMR Spectroscopic Applications

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. The carbonyl carbon is readily identified by its characteristic downfield chemical shift, typically in the range of δ 190-200 ppm. The carbons of the pyridine ring and the 2-fluorophenyl ring appear in the aromatic region (δ 110-160 ppm). The carbon atoms of the 2-fluorophenyl ring exhibit splitting due to coupling with the fluorine atom (¹JCF, ²JCF, etc.), which is a key diagnostic feature. For example, the carbon directly bonded to fluorine (C-2) will show a large coupling constant. In similar fluorinated aromatic compounds, C-F coupling constants can be significant, with ¹JCF values often exceeding 240 Hz. nih.govdoi.org

¹⁹F NMR spectroscopy offers a direct method for observing the fluorine environment. For this compound, a single signal is expected, as there is only one fluorine atom. The chemical shift of this signal provides information about the electronic environment around the fluorine atom.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Atom Predicted Chemical Shift (δ, ppm) Notes
C=O 190 - 195 Carbonyl carbon, typically a singlet.
Pyridine C-2', C-6' 150 - 152 Deshielded by nitrogen.
Pyridine C-3', C-5' 121 - 123
Pyridine C-4' 143 - 145 Carbon attached to the carbonyl group.
Fluorophenyl C-1 135 - 137 Quaternary carbon attached to the carbonyl.
Fluorophenyl C-2 160 - 163 (d, ¹JCF) Directly bonded to fluorine, shows large C-F coupling.
Fluorophenyl C-3 116 - 118 (d, ²JCF) Shows smaller C-F coupling.
Fluorophenyl C-4 133 - 135
Fluorophenyl C-5 124 - 126

Two-Dimensional (2D) NMR Techniques for Connectivity and Proximity

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed. bas.bg

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, revealing the connectivity within the pyridinyl and fluorophenyl rings.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons. bas.bg

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between protons and carbons (typically over 2-3 bonds). It is particularly useful for identifying quaternary carbons and for confirming the connection between the two aromatic rings via the carbonyl bridge (e.g., correlations from pyridine protons H-3'/5' to the carbonyl carbon, and from fluorophenyl proton H-6 to the carbonyl carbon). bas.bg

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, which is critical for determining the preferred conformation or rotational orientation of the fluorophenyl ring relative to the pyridine ring.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound by probing their characteristic vibrational modes. nih.gov

The most prominent feature in the IR spectrum is the strong absorption band corresponding to the stretching vibration of the carbonyl group (νC=O), expected in the range of 1660-1680 cm⁻¹. The exact position is influenced by the electronic effects of the attached aromatic rings. The spectrum also displays characteristic bands for the C-F stretch (around 1200-1250 cm⁻¹), and various aromatic C=C and C=N stretching vibrations within the 1400-1600 cm⁻¹ region. C-H stretching vibrations of the aromatic rings are observed above 3000 cm⁻¹. nih.govnih.gov

Table 3: Key Vibrational Frequencies

Functional Group/Vibration Technique Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch IR/Raman 3000 - 3100 Medium-Weak
Carbonyl C=O Stretch IR 1660 - 1680 Strong
Aromatic C=C/C=N Stretch IR/Raman 1400 - 1600 Medium-Strong
C-F Stretch IR 1200 - 1250 Strong

Electronic Absorption (UV-Vis) Spectroscopy for Chromophore Characterization

UV-Vis spectroscopy is utilized to study the electronic transitions within the molecule, which are associated with its chromophoric system. nih.gov The conjugated system, comprising the 2-fluorophenyl ring, the carbonyl group, and the pyridin-4-yl ring, gives rise to characteristic absorption bands in the ultraviolet region.

Two main types of electronic transitions are expected:

π → π* transitions: These are high-intensity absorptions resulting from the promotion of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic rings and the C=O double bond. These are typically observed in the 250-300 nm range.

n → π* transitions: These are lower-intensity absorptions arising from the promotion of a non-bonding electron (from the oxygen of the carbonyl group) to a π* antibonding orbital. This transition often appears as a shoulder or a separate band at a longer wavelength (above 300 nm). nanobioletters.com

The substitution of the fluorine atom and the presence of the nitrogen heteroatom can cause shifts in the absorption maxima (λmax) compared to unsubstituted benzophenone.

Table 4: Expected UV-Vis Absorption Bands

Transition Expected λmax (nm) Molar Absorptivity (ε) Chromophore
π → π* ~260 - 280 High Conjugated aromatic system

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental formula of this compound and to study its structure through fragmentation analysis. nih.gov In high-resolution mass spectrometry (HRMS), the exact mass of the molecular ion ([M]⁺) or the protonated molecule ([M+H]⁺) can be measured with high precision, allowing for the unambiguous confirmation of the molecular formula, C₁₂H₈FNO. nih.gov

Under electron ionization (EI) or electrospray ionization (ESI), the molecule undergoes fragmentation, breaking at its weakest bonds. The resulting fragmentation pattern is a unique fingerprint that helps to confirm the structure. Plausible fragmentation pathways for this compound include: researchgate.netmdpi.com

Alpha-cleavage on either side of the carbonyl group, leading to the formation of the pyridin-4-ylcarbonyl cation ([C₆H₄NO]⁺) or the 2-fluorobenzoyl cation ([C₇H₄FO]⁺).

Loss of the entire 2-fluorophenyl radical or the pyridin-4-yl radical from the molecular ion.

Subsequent loss of a neutral carbon monoxide (CO) molecule from the acylium ions.

Table 5: Predicted Mass Spectrometry Fragments

m/z (mass-to-charge ratio) Proposed Ion Structure Formula Notes
201 [C₁₂H₈FNO]⁺ C₁₂H₈FNO Molecular Ion [M]⁺
202 [C₁₂H₉FNO]⁺ C₁₂H₉FNO Protonated Molecule [M+H]⁺
123 [C₇H₄FO]⁺ C₇H₄FO 2-Fluorobenzoyl cation
106 [C₆H₄NO]⁺ C₆H₄NO Pyridin-4-ylcarbonyl cation
95 [C₆H₄F]⁺ C₆H₄F 2-Fluorophenyl cation

Single-Crystal X-ray Diffraction for Three-Dimensional Molecular Geometry

Single-crystal X-ray diffraction stands as the definitive method for the unambiguous determination of the three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique would provide precise insights into the molecular geometry, conformation, and the nature of intermolecular interactions governing the crystal lattice of this compound.

Elucidation of Bond Lengths, Bond Angles, and Torsional Parameters

Table 1: Hypothetical Bond Lengths for this compound

Atom 1Atom 2Bond Length (Å)
C(carbonyl)O(carbonyl)Data not available
C(carbonyl)C(phenyl)Data not available
C(carbonyl)C(pyridinyl)Data not available
C(phenyl)FData not available
C(pyridinyl)N(pyridinyl)Data not available

Table 2: Hypothetical Bond Angles for this compound

Atom 1Atom 2Atom 3Bond Angle (°)
O(carbonyl)C(carbonyl)C(phenyl)Data not available
O(carbonyl)C(carbonyl)C(pyridinyl)Data not available
C(phenyl)C(carbonyl)C(pyridinyl)Data not available
C(phenyl)C(phenyl)FData not available

Table 3: Hypothetical Torsion Angles for this compound

Atom 1Atom 2Atom 3Atom 4Torsion Angle (°)
O(carbonyl)C(carbonyl)C(phenyl)C(phenyl)Data not available
O(carbonyl)C(carbonyl)C(pyridinyl)C(pyridinyl)Data not available

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-Stacking)

The arrangement of molecules within the crystal lattice is dictated by a variety of non-covalent interactions. A detailed analysis of the crystal packing would reveal the presence of any intermolecular forces, such as hydrogen bonds (likely involving the pyridine nitrogen as an acceptor), halogen bonds (involving the fluorine atom), and π-stacking interactions between the aromatic rings. Understanding these interactions is fundamental to explaining the physical properties of the solid, such as its melting point and solubility.

Polymorphism and Co-crystallization Phenomena

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical consideration in pharmaceutical and material sciences. Different polymorphs can exhibit distinct physical and chemical properties. Should single crystals of this compound be obtained under different crystallization conditions, a comparative analysis of their crystal structures would be necessary to identify any polymorphic forms. Furthermore, the potential for this compound to form co-crystals with other molecules could be explored to modify its physicochemical properties. To date, no studies on the polymorphism or co-crystallization of this compound have been reported.

Computational and Theoretical Studies on 2 Fluorophenyl Pyridin 4 Yl Methanone

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molecular systems. By employing DFT, researchers can accurately model the electronic structure and predict various chemical and physical behaviors of (2-Fluorophenyl)(pyridin-4-yl)methanone.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large HOMO-LUMO gap generally indicates high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. kbhgroup.innih.gov Conversely, a small gap suggests that the molecule is more polarizable and prone to chemical reactions. nih.gov

The energies of the HOMO and LUMO are used to calculate various global reactivity descriptors, which provide quantitative measures of a molecule's reactivity. These descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2).

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η), indicating the ease of electron transfer.

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule (ω = μ² / 2η, where μ is the chemical potential, μ = -χ).

These descriptors help to predict how this compound will behave in chemical reactions.

Reactivity Descriptor Formula Significance
Ionization Potential (I)I ≈ -EHOMOEnergy to remove an electron
Electron Affinity (A)A ≈ -ELUMOEnergy released when adding an electron
Electronegativity (χ)χ = (I + A) / 2Ability to attract electrons
Chemical Hardness (η)η = (I - A) / 2Resistance to change in electron distribution
Chemical Softness (S)S = 1 / ηEase of electron transfer
Electrophilicity Index (ω)ω = μ² / 2ηMeasure of electrophilic character

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is a valuable tool for identifying the regions that are susceptible to electrophilic and nucleophilic attack. The MEP map uses a color scale to indicate the electrostatic potential, where red typically represents regions of high electron density (negative potential) and blue represents regions of low electron density (positive potential).

For this compound, the MEP map would likely show a negative potential around the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the carbonyl group, making these sites prone to electrophilic attack. Conversely, the hydrogen atoms of the phenyl and pyridine rings would exhibit a positive potential, indicating their susceptibility to nucleophilic attack. kbhgroup.inresearchgate.net

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines the delocalization of electron density between occupied and unoccupied orbitals, which is a key factor in molecular stability. The interactions between donor (occupied) and acceptor (unoccupied) orbitals are quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule.

Noncovalent Interactions (NCI) and Reduced Density Gradient (RDG) for Weak Interactions

The Noncovalent Interactions (NCI) index, visualized through Reduced Density Gradient (RDG) plots, is a computational method used to identify and characterize weak interactions within and between molecules. These interactions, such as van der Waals forces, hydrogen bonds, and steric clashes, are crucial for understanding molecular conformation and crystal packing. The RDG plot displays these interactions as surfaces, with the color of the surface indicating the type and strength of the interaction. This analysis can provide insights into the intramolecular and intermolecular forces that govern the structure of this compound.

Prediction of Spectroscopic Properties through Computational Methods (e.g., TD-DFT for UV-Vis)

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict the spectroscopic properties of molecules. TD-DFT calculations can simulate the electronic absorption spectrum (UV-Vis) of a compound, providing information about the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved. mdpi.comrsc.org

Assessment of Non-Linear Optical (NLO) Properties

The evaluation of non-linear optical (NLO) properties of a molecule like this compound would typically involve quantum chemical calculations. These studies are crucial for identifying materials for applications in optoelectronics and photonics. The primary focus of such an assessment would be the calculation of the first and second hyperpolarizabilities (β and γ, respectively), which are molecular-level indicators of NLO response.

Computational approaches, primarily Density Functional Theory (DFT), would be utilized to predict these properties. The selection of an appropriate functional and basis set is critical for obtaining accurate results. Time-dependent DFT (TD-DFT) calculations can further elucidate the electronic transitions that contribute to the NLO response. The presence of the electron-withdrawing fluorine atom and the pyridine ring in this compound suggests potential for NLO activity due to intramolecular charge transfer, a key feature in many NLO materials. Studies on other organic molecules have shown that the arrangement of donor and acceptor groups significantly influences the magnitude of the hyperpolarizability.

While no specific data tables for this compound can be presented, a hypothetical data table for NLO properties would typically include:

ParameterCalculated ValueUnits
First Hyperpolarizability (β)-a.u.
Second Hyperpolarizability (γ)-a.u.
Dipole Moment (μ)-Debye
HOMO-LUMO Energy Gap-eV

Data for this compound is not available in the reviewed literature.

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is fundamental to understanding the three-dimensional structure and flexibility of this compound, which in turn dictates its physical and biological properties. Computational methods are powerful tools for exploring the conformational landscape of molecules.

A thorough conformational analysis would involve scanning the potential energy surface (PES) by systematically rotating the torsional angles of the molecule, particularly around the bonds connecting the phenyl and pyridinyl rings to the central carbonyl group. Quantum mechanical methods, such as DFT, would be employed to calculate the energy of each conformation. mdpi.com The results of such a scan would identify the low-energy conformers, which represent the most stable structures of the molecule.

A representative data table from a conformational analysis would list the key dihedral angles and relative energies of the stable conformers:

ConformerDihedral Angle 1 (°C)Dihedral Angle 2 (°C)Relative Energy (kcal/mol)
1--0.00
2---
3---

Specific conformational data for this compound is not available in the published literature.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, offering a more realistic picture than static computational models. numberanalytics.com An MD simulation of this compound would model the motion of its atoms by solving Newton's equations of motion.

These simulations can be performed in a vacuum or, more realistically, in the presence of a solvent to understand how the molecular conformation and dynamics are influenced by its environment. Key parameters that can be extracted from MD simulations include root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule, and radial distribution functions to describe the solvation shell.

MD simulations are particularly valuable for understanding how a molecule might interact with a biological target or how it behaves in a condensed phase. For instance, simulations of pyridine have been used to study its pyrolysis and combustion. researchgate.net While no specific MD studies on this compound were found, the methodology would be instrumental in predicting its behavior in various environments.

A typical data table summarizing results from a molecular dynamics simulation might include:

Simulation ParameterValue
Average RMSD- Å
Average RMSF- Å
Simulation Time- ns
Solvent-

Molecular dynamics simulation data for this compound is not available in the current body of scientific literature.

Biological and Medicinal Chemistry Research of 2 Fluorophenyl Pyridin 4 Yl Methanone and Its Analogues

Structure-Activity Relationship (SAR) Investigations

The biological activity of a compound is intricately linked to its chemical structure. Structure-Activity Relationship (SAR) studies are therefore crucial in medicinal chemistry to understand how different parts of a molecule contribute to its therapeutic effects. For (2-Fluorophenyl)(pyridin-4-yl)methanone and its analogues, SAR investigations have provided insights into the key structural features necessary for biological potency, the impact of substituent modifications, and strategies for lead optimization.

Elucidation of Key Structural Features for Biological Potency

Research on compounds structurally related to this compound has highlighted the importance of both the fluorinated phenyl ring and the pyridine (B92270) moiety for biological activity. The pyridine ring, in particular, is a common feature in many biologically active molecules and is the second most common heterocycle in FDA-approved drugs. nih.gov Its nitrogen atom can act as a hydrogen bond acceptor, which is a critical interaction for binding to many biological targets. frontiersin.org

Studies on various pyridine derivatives have shown that the presence and position of functional groups such as methoxy (-OCH3), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) can enhance antiproliferative activity against cancer cell lines. nih.gov Conversely, the presence of halogen atoms or bulky groups in certain positions can sometimes lead to lower biological activity. nih.gov

The fluorophenyl group is another key structural feature. The inclusion of fluorine in drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. nih.govresearchgate.net The position of the fluorine atom is also critical; for instance, in a series of pyridinone-based inhibitors, fluoro substitution on the phenyl rings led to more potent inhibition of the strand transfer step of an enzyme. frontiersin.org

Impact of Substituent Position and Electronic Nature on Activity

The position and electronic properties of substituents on both the phenyl and pyridine rings of this compound analogues can significantly influence their biological activity.

Substituent Position:

The position of substituents on the pyridine ring can dramatically alter a compound's potency. For example, in a series of N-((6-trifluoromethyl-pyridin-3-yl)methyl) 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides, moving the nitrogen atom from the 3-position to the 4-position of the pyridine ring resulted in a significant decrease in antagonistic activity at the TRPV1 receptor. nih.gov This highlights that the spatial arrangement of the nitrogen atom within the pyridine ring is crucial for optimal receptor interaction.

Electronic Nature of Substituents:

The electronic nature of substituents, whether they are electron-donating or electron-withdrawing, plays a pivotal role in modulating biological activity. In a study of imidazo[4,5-b]pyridine-based PAK4 inhibitors, it was found that electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) had different effects on the interaction energy with key amino acid residues in the enzyme's hinge region. mdpi.com Specifically, the electrostatic and charge transfer energies between the compound and the protein were influenced by the electronic properties of the substituents. mdpi.com

For some pyridine derivatives, electron-donating groups have been shown to contribute more to an increase in activity than electron-withdrawing groups. nih.gov However, in other cases, the presence of an electron-withdrawing substituent can lead to an increase in the rate of certain chemical reactions, which may be relevant to the compound's mechanism of action. researchgate.net The lipophilicity of a substituent can also be more important for potent antagonism than its electronic effect in some cases. nih.gov

The following table summarizes the general effects of substituent properties on the activity of related pyridine-containing compounds.

Substituent Property General Effect on Biological Activity Rationale
Position on Pyridine Ring Can dramatically alter potency.Affects the spatial orientation of key interacting atoms like the pyridine nitrogen.
Electron-Donating Groups Can increase activity in some systems.May enhance binding affinity through favorable electronic interactions.
Electron-Withdrawing Groups Can increase activity in other systems.Can influence reaction rates or create favorable electrostatic interactions.
Lipophilicity Can be a dominant factor for potency.Affects membrane permeability and hydrophobic interactions with the target.

Pharmacophore Modeling and Lead Optimization Strategies

Pharmacophore modeling is a computational technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. fiveable.menih.govdovepress.comresearchgate.netmdpi.com This model then serves as a template for designing new molecules with improved potency and selectivity. The process typically involves identifying common features among a set of active molecules, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. fiveable.meresearchgate.net

For classes of compounds related to this compound, pharmacophore models have been developed to guide the design of new inhibitors. For instance, a five-point pharmacophore model for a class of PLK-1 inhibitors included one hydrogen-bond donor, two hydrophobic features, one positively-charged feature, and one aromatic ring feature. dovepress.com

Lead optimization is the process of modifying a promising lead compound to improve its drug-like properties, such as potency, selectivity, and pharmacokinetic profile, while minimizing toxicity. bruker.comnih.gov This is often an iterative process involving multiple design-make-test-analyze cycles. bruker.com Strategies employed in lead optimization include:

Structure-Activity Relationship (SAR) guided modifications: Systematically altering different parts of the molecule to understand their contribution to activity.

Bioisosteric replacement: Replacing a functional group with another that has similar physical or chemical properties to improve potency or reduce toxicity.

Improving ADMET properties: Modifying the structure to enhance absorption, distribution, metabolism, excretion, and reduce toxicity. dovepress.com

Computational tools, including free-energy perturbation (FEP) calculations, can be used to predict the effect of modifications on binding affinity, thereby guiding the optimization process. nih.gov

Mechanisms of Action at Molecular and Cellular Levels

Understanding the mechanism of action of a compound is fundamental to its development as a therapeutic agent. For this compound and its analogues, research on structurally similar compounds suggests several potential mechanisms, including enzyme inhibition and receptor modulation.

Enzyme Inhibition and Allosteric Modulation (e.g., COX-2, Aromatase, DNA Gyrase, Tubulin Polymerization)

Cyclooxygenase-2 (COX-2) Inhibition:

Cyclooxygenase (COX) is an enzyme that exists in two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is induced during inflammation and is a key target for anti-inflammatory drugs. mdpi.comsigmaaldrich.comnih.gov Several classes of compounds with diaryl heterocyclic scaffolds, similar to this compound, have been identified as selective COX-2 inhibitors. researchgate.net The pyridazinone scaffold, for example, has been explored for the development of novel anti-inflammatory drugs that target COX-2. nih.gov

Aromatase Inhibition:

Aromatase (CYP19A1) is a key enzyme in the biosynthesis of estrogens and a major target for the treatment of hormone-dependent breast cancer. nih.govsemanticscholar.org The nitrogen atom of a pyridine ring can coordinate with the heme iron of the aromatase enzyme, leading to its inhibition. nih.gov Several pyridine-based compounds have been developed as potent aromatase inhibitors, with some showing IC50 values in the nanomolar range. nih.gov For example, the pyridine derivative (4-bromophenyl)(6-(but-2-yn-1-yloxy)benzofuran-2-yl)(pyridin-3-yl)methanol has an IC50 of 0.83 nM against CYP19A1. nih.gov

DNA Gyrase Inhibition:

DNA gyrase is a bacterial enzyme that is essential for DNA replication and is a validated target for antibiotics. als-journal.comnih.govmdpi.comnih.govwho.int Some pyridine-containing compounds have been investigated as DNA gyrase inhibitors. For instance, a study on 2-aryl-N-(4-morpholinophenyl)thiazol-4-amines showed that compounds with an unsubstituted pyridin-4-yl ring were potent DNA gyrase inhibitors. als-journal.com

Tubulin Polymerization Inhibition:

Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton involved in cell division. sigmaaldrich.comcytoskeleton.comnih.govcytoskeleton.commdpi.commedchemexpress.com Inhibitors of tubulin polymerization are effective anticancer agents. Diarylpyridine derivatives have been developed as tubulin polymerization inhibitors, with some compounds showing potent antiproliferative activity at the sub-micromolar level. nih.gov These compounds often work by binding to the colchicine (B1669291) site on tubulin. nih.gov

The following table summarizes the potential enzyme inhibitory activities of this compound analogues based on studies of related compounds.

Enzyme Target Potential Mechanism Relevance
COX-2 Inhibition of prostaglandin synthesisAnti-inflammatory activity
Aromatase Inhibition of estrogen biosynthesisAnticancer activity (hormone-dependent)
DNA Gyrase Inhibition of bacterial DNA replicationAntibacterial activity
Tubulin Inhibition of microtubule formationAnticancer activity

Receptor Ligand Binding and Functional Modulation

In addition to enzyme inhibition, this compound analogues may exert their biological effects by binding to and modulating the function of various receptors.

Research on pyrazol-4-yl-pyridine derivatives has shown that these compounds can act as positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine receptor. nih.gov Allosteric modulators bind to a site on the receptor that is different from the primary (orthosteric) binding site of the endogenous ligand. This binding can either enhance (positive modulation) or reduce (negative modulation) the effect of the endogenous ligand. The study on pyrazol-4-yl-pyridine derivatives demonstrated that these compounds could increase the affinity of acetylcholine for the M4 receptor. nih.gov

Furthermore, studies on indazole and piperazine scaffolds have shown that the nature and position of substituents on a phenyl ring can significantly affect the binding affinity to dopamine and serotonin (B10506) receptors. nih.gov For example, replacing a phenyl ring with a pyridin-4-yl substituent led to an inactive compound for the 5-HT2A receptor in that particular series. nih.gov This indicates that the pyridin-4-yl moiety can be a critical determinant of receptor binding and selectivity.

The potential for this compound analogues to act as receptor modulators opens up a wide range of therapeutic possibilities, as these receptors are involved in numerous physiological and pathological processes.

Cellular Pathway Perturbation and Target Validation

The precise cellular pathways perturbed by this compound remain an area of active investigation. However, research into its analogues has provided significant insights into potential mechanisms of action and molecular targets. These studies suggest that compounds sharing the core structural features of this compound can interact with a variety of key cellular signaling pathways, indicating a broad potential for therapeutic intervention.

One notable analogue, 2-[2-(2-Fluorophenyl)pyridin-4-yl]-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one, has been identified as an inhibitor of MAP kinase-activated protein kinase 2 (MAPKAPK2 or MK-2) and MAP kinase-activated protein kinase 3 (MAPKAPK3). drugbank.com These kinases are crucial components of the p38 MAPK signaling cascade, which plays a central role in cellular responses to inflammatory cytokines and stress. Inhibition of this pathway is a key strategy in the development of anti-inflammatory drugs.

Another line of research has focused on pyrazole-containing analogues. For instance, (5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone exhibited an antipsychotic-like profile in behavioral studies. nih.gov Importantly, biochemical analyses revealed that this compound and its derivatives act via a non-dopaminergic mechanism, as they did not bind to dopamine receptors in vitro. nih.gov This suggests an alternative pathway for achieving antipsychotic effects, potentially avoiding some of the side effects associated with traditional dopamine receptor antagonists.

Furthermore, certain pyrazoline derivatives have been shown to inhibit the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3). The STAT3 pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. The discovery of pyrazoline-based STAT3 inhibitors highlights a potential anticancer mechanism for this class of compounds.

In the context of neuroinflammation, an analogue, (4′-amino-5′,8′-difluoro-1′H-spiro[piperidine-4,2′-quinazolin]-1-yl)(4-fluorophenyl)methanone, has been developed as a tracer for imaging inducible nitric oxide synthase (iNOS). nih.gov iNOS is a key enzyme in the inflammatory cascade, and its induction in glial cells is a marker of neuroinflammation. nih.gov This suggests that compounds of this type may modulate neuroinflammatory pathways.

The following table summarizes the identified cellular targets for analogues of this compound.

AnalogueCellular Target/PathwayTherapeutic Area
2-[2-(2-Fluorophenyl)pyridin-4-yl]-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-oneMAP kinase-activated protein kinase 2 (MK-2), MAP kinase-activated protein kinase 3 (MK-3)Anti-inflammatory
(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanoneNon-dopaminergic pathwaysAntipsychotic
Pyrazoline derivativesSTAT3 phosphorylationAnticancer
(4′-amino-5′,8′-difluoro-1′H-spiro[piperidine-4,2′-quinazolin]-1-yl)(4-fluorophenyl)methanoneInducible nitric oxide synthase (iNOS)Neuroinflammation

Preclinical Biological Activities and Therapeutic Potential

The structural motif of this compound is present in a wide array of synthetic compounds that have demonstrated a diverse range of preclinical biological activities. These findings underscore the therapeutic potential of this chemical scaffold in various disease areas.

Antimicrobial Efficacy (Antibacterial, Antifungal, Antitubercular)

Analogues of this compound have shown promising antimicrobial properties. A series of novel 3-(5-fluoropyridin-3-yl)-2-oxazolidinone derivatives displayed significant antibacterial activity against Gram-positive bacteria, including drug-resistant strains. nih.gov One compound, in particular, exhibited an eight-fold stronger inhibitory effect than the clinically used antibiotic linezolid, with a minimum inhibitory concentration (MIC) of 0.25 µg/mL. nih.gov

Furthermore, pyrazole-containing structures have been investigated for their antimicrobial effects. For example, a study on fluorine-containing pyrazole-clubbed dihydropyrimidinones revealed that these compounds possess both antibacterial and antifungal activities. ijpsonline.com Similarly, (4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone derivatives have been synthesized and evaluated, with some compounds exhibiting moderate antibacterial and antifungal activity. researchgate.net

The following table presents the antimicrobial activity of selected analogues.

Analogue ClassOrganism(s)Activity
3-(5-Fluoropyridin-3-yl)-2-oxazolidinone derivativesGram-positive bacteriaMIC as low as 0.25 µg/mL
Fluorine-containing pyrazole-clubbed dihydropyrimidinonesBacteria and fungiModerate to good activity
(4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone derivativesBacteria and Candida albicansModerate activity

Antiviral Spectrum and Replication Inhibition

The pyridine and pyridone moieties are present in several compounds with documented antiviral activity. For instance, 4-benzyl pyridinone derivatives have been developed as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. nih.gov These compounds are potent inhibitors of HIV-1 replication in cell culture and specifically target the HIV-1 reverse transcriptase enzyme. nih.gov

A pyridazin-3(2H)-one derivative, 2-(2-(4-fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one, has been investigated for its potential against SARS-CoV-2. mdpi.com Molecular docking studies suggest that this compound could act as a protease inhibitor, a key mechanism for halting viral replication. mdpi.com

Anticancer and Cytotoxic Profile

A significant body of research points to the anticancer potential of this compound analogues. A series of (4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone derivatives were synthesized and evaluated for their anti-cancer activity against the MCF-7 breast cancer cell line. researchgate.net

In another study, new pyrazolinyl-indole derivatives were synthesized, and their anticancer activity was tested against a panel of 56 human cancer cell lines. nih.gov The compound (3-(4-chlorophenyl)-5-(1H-indol-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanone demonstrated remarkable cytotoxic activities against nine categories of cancer types, including leukemia, colon, breast, melanoma, and lung cancer cell lines. nih.gov

Furthermore, a series of nicotinonitriles incorporating pyrazole (B372694), oxadiazole, and other heterocyclic moieties were screened for their cytotoxic activity against human breast and prostate cancer cell lines. nih.gov Several of these compounds exhibited promising cytotoxic activity with IC50 values in the micromolar range. nih.gov

The cytotoxic activity of selected analogues is summarized in the table below.

AnalogueCancer Cell Line(s)IC50 Value
(3-(4-chlorophenyl)-5-(1H-indol-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanoneVarious (leukemia, colon, breast, etc.)Not specified
Nicotinonitrile derivatives (compounds 4, 6b, 7)MCF-7, MDA-MB-231, PC-322.5 to 91.3 µM

Anti-inflammatory and Immunomodulatory Effects

The anti-inflammatory potential of compounds related to this compound is well-documented. Derivatives of 3-hydroxy-pyridin-4-one have been shown to possess significant anti-inflammatory effects in both carrageenan-induced paw edema in rats and croton oil-induced ear edema in mice. nih.gov The proposed mechanism for these effects may be related to their iron-chelating properties, as key enzymes in the inflammation pathway, such as cyclooxygenase and lipoxygenase, are heme-dependent. nih.gov

In the realm of pyrazole derivatives, new pyrazoles and imidazo-pyrazoles have been synthesized and shown to inhibit pathways involved in inflammation. nih.gov Many of these derivatives were able to block the production of reactive oxygen species (ROS) and inhibit platelet aggregation, both of which are implicated in inflammatory processes. nih.gov

Central Nervous System (CNS) Activity (e.g., Anxiolytic, Antidepressant, Analgesic Properties)

The pyridine nucleus is a common feature in many compounds with activity in the central nervous system. nih.gov As previously mentioned, the analogue (5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone was found to have an antipsychotic-like profile in behavioral tests. nih.gov This activity was achieved through a non-dopaminergic mechanism, which could represent a novel approach to treating psychosis. nih.gov

While direct evidence for the anxiolytic, antidepressant, or analgesic properties of this compound itself is limited in the provided context, the prevalence of the pyridine scaffold in CNS-active molecules suggests that this is a promising area for future investigation. nih.gov

In Silico Bioactivity Prediction and Molecular Docking Studies

In silico methods, including bioactivity prediction and molecular docking, are crucial in modern drug discovery for efficiently screening and identifying promising drug candidates. These computational techniques provide valuable insights into the potential biological activities, pharmacokinetic properties, and binding interactions of novel compounds, thereby accelerating the development process. For this compound and its analogues, these studies have been instrumental in elucidating their therapeutic potential.

Ligand-Protein Interaction Analysis (e.g., Binding Affinity, Hydrogen Bonding, Pi-Pi Stacking)

Molecular docking simulations are employed to predict the preferred orientation of a ligand when bound to a target protein. This analysis reveals key molecular interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

Studies on analogues of this compound have demonstrated significant binding affinities with various protein targets. For instance, docking simulations of (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives with targets like liver alcohol dehydrogenase (PDB ID: 5ADH) and anti-inflammatory protein hydrolase (PDB ID: 1RO6) revealed binding affinities ranging from -8.8 to -9.3 kcal/mol and -8.5 to -9.7 kcal/mol, respectively nih.govsemanticscholar.org. Similarly, fluorinated iridium(III) complexes have shown binding energies of -8.9 kcal·mol⁻¹ and -8.4 kcal·mol⁻¹ with viral nucleic acid strands mdpi.com. Alpidem, an imidazopyridine derivative, exhibited strong binding affinities with enzymes related to Alzheimer's disease, showing binding energies of -8.00 kcal/mol (PDB ID: 2Z5X) and -9.60 kcal/mol (PDB ID: 4BDT) nih.govresearchgate.net.

The stability of these complexes is often attributed to a combination of interactions. Pi-alkyl and van der Waals interactions are noted as significant contributors to the binding affinity between chemical molecules and target proteins like the Yck2 Protein in Candida albicans frontiersin.org. In other related structures, such as (2-Hydroxyphenyl)(4,2′:4′,4′′-terpyridin-6′-yl)methanone, the crystal structure is stabilized by intramolecular O—H⋯O hydrogen bonds and intermolecular C—H⋯O, C—H⋯N, and π–π stacking interactions nih.gov. The promotion of pi-stacking interactions between antigen peptides and HLA-A*2402 molecules has been shown to increase the total binding free energy of the resulting complex nih.gov. These interactions highlight the structural features that are crucial for the biological activity of these compounds.

Compound/Analogue ClassProtein Target (PDB ID)Binding Affinity (kcal/mol)Key Interactions Noted
(4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivativesLiver Alcohol Dehydrogenase (5ADH)-8.8 to -9.3Non-bonding interactions
(4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivativesAnti-inflammatory Protein Hydrolase (1RO6)-8.5 to -9.7Non-bonding interactions
Fluorinated Iridium(III) ComplexesViral Nucleic Acid Strands-8.4 to -8.9Not specified
Alpidem (imidazopyridine derivative)Alzheimer's-related enzyme (2Z5X)-8.00Not specified
Alpidem (imidazopyridine derivative)Alzheimer's-related enzyme (4BDT)-9.60Strong binding affinity
Structural analogs of 2-(4-fluorophenyl)-6-methyl-3-(pyridin-4-yl)pyrazolo[1,5-a]pyridineCandida albicans Yck2 ProteinNot specifiedPi-alkyl, van der Waals
(2-Hydroxyphenyl)(4,2′:4′,4′′-terpyridin-6′-yl)methanoneNot applicable (Crystal Structure)Not applicableIntramolecular H-bonds, π–π stacking

Identification of Potential Biological Targets

In silico studies are pivotal in identifying potential biological targets for new chemical entities. By screening compounds against libraries of known protein structures, researchers can hypothesize mechanisms of action and guide further experimental validation.

Analogues of this compound have been investigated against a diverse range of biological targets. For example, pyrazoline derivatives have been docked against the active site of human mitochondrial branched-chain aminotransferase (BCATm) (PDB ID: 2A1H) as potential anticonvulsant agents ijper.org. Other studies have identified Protein Kinase G (PknG) from Mycobacterium tuberculosis as a potential target for related heteroaromatic carboxamides researchgate.net.

The scope of potential applications is broad, with studies pointing towards various therapeutic areas. Quinazolin-4-one derivatives have been evaluated as inhibitors of EGFR tyrosine kinase (EGFR-TK) for their antiproliferative activity nih.gov. Pyridazinone analogues containing a (2-fluorophenyl)piperazine moiety have been identified as selective inhibitors of monoamine oxidase B (MAO-B), suggesting potential for treating neurodegenerative disorders nih.gov. Furthermore, computational screening of pyridine-4-carbohydrazide derivatives indicated bioactivity against targets such as G-protein-coupled receptors (GPCRs), ion channel modulators, and various enzymes, suggesting potential antibacterial, antiviral, and anticancer applications cmjpublishers.com. The targeting of the non-essential stress kinase Yck2 in Candida albicans by structural analogs also points to potential antifungal therapies frontiersin.org.

Compound/Analogue ClassPotential Biological TargetTherapeutic Area
Pyrazoline methanone (B1245722) derivativesHuman mitochondrial branched-chain aminotransferase (BCATm)Anticonvulsant
Heteroaromatic carboxamidesMycobacterium tuberculosis Protein Kinase G (PknG)Anti-tuberculosis
Pyridazinones with (2-fluorophenyl)piperazineMonoamine Oxidase B (MAO-B)Neurodegenerative disorders
2-(furan-2-yl)quinazolin-4-one derivativesEGFR tyrosine kinase (EGFR-TK)Anticancer
Thiazolo[3,4-a]quinazoline derivativesMALT1 proteaseB cell lymphoma
2-(4-fluorophenyl)-pyrazolo[1,5-a]pyridine analogsCandida albicans Yck2 ProteinAntifungal
Pyridine-4-carbohydrazide derivativesGPCRs, Ion channels, Kinases, ProteasesAntibacterial, Antiviral, Anticancer
Imidazopyridine derivatives (e.g., Alpidem)Enzymes linked to Alzheimer's disease (2Z5X, 4BDT)Neurodegenerative diseases

ADMET Prediction and Drug-Likeness Assessment

The assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is a critical step in drug development. In silico ADMET prediction and drug-likeness evaluation help to filter out compounds with unfavorable pharmacokinetic profiles early in the discovery pipeline, saving time and resources.

Many analogues of this compound have been subjected to these in silico evaluations. SwissADME analyses of benzimidazole-oxadiazole hybrids showed satisfactory physicochemical properties, including good water solubility, high gastrointestinal absorption, and the ability to cross the blood-brain barrier researchgate.net. These compounds also showed adherence to various drug-likeness filters, such as Lipinski's rule of five researchgate.net. Similarly, ADME predictions for certain sulfonamide-pyridine derivatives were computed using the pkCSM online server nih.gov.

Compound/Analogue ClassADMET/Drug-Likeness FindingPrediction Tool/Rule
Benzimidazole-oxadiazole hybridsFavorable pharmacokinetics, high GI absorption, BBB penetrationSwissADME, Lipinski's Rule
Pyridazinone derivativesGood GI absorption, poor BBB permeationBOILED-Egg Model
Chromeno[2,3-b]pyridine derivativeComplies with drug-likeness rulesLipinski, Ghose, Veber, Muegge Rules
Sulfonamide-pyridine derivativesADME properties computedpkCSM online server
Pyrazole and pyridine derivativesGI absorption and brain permeation testedSwissADME
Thiazolo[3,4-a]quinazoline derivativesGood ADMET properties identified for lead compoundsNot specified
Alpidem (imidazopyridine derivative)Favorable ADME profiles and bioavailability scoreNot specified

Coordination Chemistry and Materials Science Applications of 2 Fluorophenyl Pyridin 4 Yl Methanone As a Ligand

Design and Synthesis of Metal Complexes

The design of metal complexes with (2-Fluorophenyl)(pyridin-4-yl)methanone as a ligand would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The nitrogen atom of the pyridyl group is the most likely coordination site, acting as a Lewis base to donate a lone pair of electrons to a metal center.

The synthesis of such complexes would likely follow established procedures for the formation of coordination compounds with pyridyl-based ligands. A general synthetic route would involve dissolving this compound and a metal salt, such as a halide or perchlorate (B79767) of a transition metal (e.g., Cu(II), Zn(II), Pd(II), Pt(II)), in a suitable solvent or solvent mixture. The choice of solvent would depend on the solubility of the reactants and the desired crystallization conditions for the product. The reaction mixture would then be stirred, possibly with heating, to facilitate the complexation reaction. Subsequent cooling or slow evaporation of the solvent would be employed to obtain crystalline products. The stoichiometry of the resulting complex (i.e., the ligand-to-metal ratio) could be controlled by adjusting the molar ratio of the reactants.

Table 1: Hypothetical Synthesis of a Metal Complex with this compound

Metal SaltLigandSolventReaction ConditionsHypothetical Product
CuCl₂This compoundEthanolStirring at room temperature for 24h[Cu(C₁₂H₈FNO)₂Cl₂]
Pd(OAc)₂This compoundAcetonitrile/DCMReflux for 12h[Pd(C₁₂H₈FNO)₂(OAc)₂]

Note: This table is illustrative and based on general synthetic methods for coordination compounds.

Characterization of Coordination Compounds (e.g., Stoichiometry, Geometry)

The characterization of any newly synthesized metal complexes of this compound would be crucial to determine their structure and properties. A combination of spectroscopic and analytical techniques would be employed.

Infrared (IR) Spectroscopy: IR spectroscopy would be used to confirm the coordination of the ligand to the metal ion. A shift in the vibrational frequency of the C=N bond in the pyridine (B92270) ring upon coordination would be expected.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR spectroscopy would be useful for characterizing the complexes in solution. Changes in the chemical shifts of the protons and the fluorine atom on the ligand upon coordination would provide evidence of complex formation.

Elemental Analysis: This technique would be used to determine the elemental composition (C, H, N) of the complex, which helps in confirming the stoichiometry.

Based on the structure of the ligand, a monodentate coordination through the pyridine nitrogen is the most probable binding mode. This would lead to complexes with varying geometries depending on the metal ion and the other ligands present. For example, a four-coordinate metal like Pd(II) could form a square planar complex, while a six-coordinate metal like Cu(II) could form an octahedral complex.

Table 2: Expected Coordination Geometries for Metal Complexes of this compound

Metal IonCoordination NumberLikely GeometryExample Hypothetical Formula
Cu(II)4 or 6Square Planar or Octahedral[Cu(C₁₂H₈FNO)₄]²⁺ or [Cu(C₁₂H₈FNO)₂Cl₂]
Zn(II)4Tetrahedral[Zn(C₁₂H₈FNO)₂Cl₂]
Pd(II)4Square Planar[Pd(C₁₂H₈FNO)₄]²⁺
Pt(II)4Square Planar[Pt(C₁₂H₈FNO)₂Cl₂]

Note: This table presents plausible geometries based on common coordination preferences of metal ions.

Investigation of Catalytic Properties of Metal Complexes

Metal complexes containing pyridyl ligands are widely used as catalysts in various organic transformations. The electronic properties of the ligand, such as the electron-withdrawing or -donating nature of its substituents, can significantly influence the catalytic activity of the metal center. The presence of the 2-fluorophenyl group in this compound introduces an electron-withdrawing fluorine atom, which could modulate the electronic properties of the metal center in its complexes.

Potential catalytic applications for metal complexes of this ligand could include:

Cross-coupling reactions: Palladium complexes with pyridyl ligands are well-known catalysts for Suzuki, Heck, and Sonogashira coupling reactions. The this compound ligand could potentially be used to prepare novel palladium catalysts for such transformations.

Oxidation reactions: Copper and iron complexes are often used as catalysts for oxidation reactions. The coordination environment provided by this ligand could lead to catalytically active species for the oxidation of alcohols or other organic substrates.

To investigate the catalytic properties, a synthesized metal complex would be tested in a model catalytic reaction. The reaction would be monitored for product formation, and parameters such as catalyst loading, temperature, and reaction time would be optimized to maximize the yield and selectivity. While no specific studies on the catalytic applications of metal complexes derived from this compound have been found, the general utility of pyridyl-based ligands in catalysis suggests this as a promising area for future research.

Exploration in Optoelectronic and Supramolecular Materials

The combination of a fluorinated aromatic ring and a pyridyl group in this compound makes its metal complexes interesting candidates for applications in optoelectronic and supramolecular materials.

Optoelectronic Properties: The incorporation of fluorine atoms into organic molecules can influence their electronic properties, such as their HOMO and LUMO energy levels, which in turn affects their photophysical characteristics. Metal complexes of this ligand could exhibit interesting luminescence or nonlinear optical properties. The pyridine ring can also participate in π-stacking interactions, which can facilitate charge transport in materials.

Supramolecular Chemistry: The pyridyl group is a well-known building block in supramolecular chemistry, capable of forming directional interactions such as hydrogen bonds and metal-ligand coordination bonds. Metal complexes of this compound could be used as nodes in the construction of larger supramolecular architectures, such as metal-organic frameworks (MOFs) or coordination polymers. The fluorophenyl group could also participate in non-covalent interactions, such as fluorine-π or fluorine-hydrogen bonds, which could further direct the self-assembly of these materials.

Exploration in this area would involve studying the photophysical properties of the synthesized complexes using techniques like UV-Vis and fluorescence spectroscopy. The ability of the complexes to form ordered supramolecular structures would be investigated through techniques such as single-crystal X-ray diffraction and scanning probe microscopy. Although specific research on this compound in this context is not available, the molecular design of the ligand suggests a high potential for the development of new functional materials.

Future Perspectives and Emerging Research Avenues for 2 Fluorophenyl Pyridin 4 Yl Methanone

Integration of Artificial Intelligence and Machine Learning in Compound Design

Machine learning (ML) algorithms, trained on vast datasets of chemical reactions and biological activities, can predict the properties of novel derivatives with remarkable accuracy. researchgate.net For instance, AI can be employed to:

Plan Synthetic Routes: Retrosynthesis AI tools can propose multiple viable synthetic pathways to novel analogues, balancing factors like feasibility, cost, and potential yield. biopharmatrend.com This systematic breakdown of a target molecule into available starting materials is a cornerstone of AI-assisted synthesis planning. biopharmatrend.com

Predict Reaction Outcomes: Algorithms can analyze reactants and conditions to forecast the most likely products, identify potential side reactions, and even suggest optimal conditions to maximize yield and selectivity. researchgate.net Advanced models, such as graph transformer neural networks (GTNN), can incorporate 3D molecular information to enhance the prediction of outcomes like regioselectivity. digitellinc.com

Optimize Pharmacokinetics and Pharmacodynamics: AI models can predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, as well as binding affinity to specific targets. This allows for the in silico screening of vast virtual libraries of (2-Fluorophenyl)(pyridin-4-yl)methanone derivatives, prioritizing candidates with the most promising therapeutic profiles for actual synthesis.

Table 1: Application of AI/ML in the Development of this compound Derivatives

AI/ML Application Description Potential Impact on Development
Retrosynthetic Planning Algorithms like ASKCOS and ChemAIRS generate and evaluate multiple synthetic routes to novel analogues. biopharmatrend.com Reduces time and resources spent on route scouting; identifies more efficient and cost-effective pathways.
Reaction Outcome Prediction ML models predict product formation, yield, and regioselectivity based on reactants and conditions. researchgate.netdigitellinc.com Minimizes failed experiments; accelerates the optimization of reaction conditions for higher efficiency.
Virtual Screening In silico models predict the biological activity and ADMET properties of virtual compounds. Prioritizes high-potential derivatives for synthesis, increasing the success rate of drug discovery campaigns.
De Novo Design Generative AI models design entirely new molecules based on desired properties and target constraints. Expands chemical space, leading to the discovery of novel derivatives with unique activity profiles.

Novel Synthetic Methodologies for Sustainable Production

The chemical industry is increasingly moving towards "green" and sustainable practices. Future synthesis of this compound and its derivatives will likely incorporate methodologies that reduce environmental impact, improve safety, and enhance efficiency.

Key emerging strategies include:

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form a complex product, significantly reducing the number of synthetic steps, solvent usage, and waste generation. The use of solid-support catalysts in MCRs can further enhance sustainability by simplifying purification and allowing for catalyst reuse. researchgate.net

Nanocatalysis: The use of nanocatalysts, such as magnesium oxide nanoparticles, in the synthesis of heterocyclic compounds is gaining attention. frontiersin.org Nanocatalysts offer high surface-area-to-volume ratios, leading to increased catalytic activity, milder reaction conditions, and often higher yields compared to conventional catalysts.

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters like temperature and pressure, leading to improved safety, consistency, and scalability. This methodology can reduce reaction times and improve yields, contributing to a more efficient and sustainable production process.

Biocatalysis: The use of enzymes as catalysts offers high specificity and operates under mild, aqueous conditions, presenting a highly sustainable alternative to traditional chemical catalysts. Research into engineered enzymes could yield biocatalysts capable of efficiently assembling the this compound core.

Table 2: Comparison of Conventional vs. Sustainable Synthetic Approaches

Parameter Conventional Synthesis Sustainable/Green Synthesis
Number of Steps Often multi-step Fewer steps (e.g., Multicomponent Reactions) researchgate.net
Catalysts Homogeneous metal catalysts Reusable solid-support catalysts, nanocatalysts, enzymes researchgate.netfrontiersin.org
Solvents Often volatile organic compounds (VOCs) Greener solvents (water, ionic liquids) or solvent-free conditions
Energy Consumption Typically requires high temperatures and pressures Milder reaction conditions, reduced reaction times researchgate.net
Waste Generation Higher, with complex purification steps Lower, with easier product isolation

Advanced Delivery Systems for Therapeutic Applications

The therapeutic efficacy of a potent molecule like this compound or its derivatives can be limited by poor pharmacokinetics, such as low aqueous solubility or off-target accumulation. nih.gov Advanced drug delivery systems (DDS) offer a powerful strategy to overcome these limitations, enhance therapeutic efficacy, and minimize side effects. genesispub.orgridnova.com

Future research will likely focus on formulating this compound within various nanocarrier platforms:

Liposomes: These vesicles, composed of lipid bilayers, can encapsulate both hydrophilic and lipophilic drugs, improving solubility and altering biodistribution. genesispub.org They can be engineered for targeted delivery to specific tissues, such as tumors or inflamed joints.

Micelles: Polymeric micelles are self-assembling nanostructures with a hydrophobic core and a hydrophilic shell. They are particularly well-suited for solubilizing poorly water-soluble drugs, a common characteristic of small molecule inhibitors. genesispub.org

Nanoparticles: Solid nanoparticles made from biodegradable polymers can provide controlled, sustained release of the encapsulated drug over extended periods. medmedchem.com This can reduce dosing frequency and improve patient compliance. Surface modification of these particles can enable active targeting to specific cell types. nih.gov

Polymeric Hydrogels: These cross-linked polymer networks can be used as depot formulations for localized drug delivery. nih.gov For example, an injectable hydrogel containing a this compound derivative could be administered directly to a tumor site, providing high local concentration with minimal systemic exposure. nih.gov

These advanced systems are designed to deliver drugs in a targeted manner, increasing the concentration at the site of action while reducing exposure to healthy tissues. nih.gov This approach not only enhances efficacy but also significantly improves the safety profile of potent therapeutic agents. ridnova.com

Table 4: Potential Advanced Delivery Systems for this compound

Delivery System Composition Key Advantage(s) Potential Application
Liposomes Phospholipid bilayers Biocompatible; can carry both hydrophilic and lipophilic payloads; enables targeted delivery. genesispub.org Systemic delivery for oncology or inflammatory diseases.
Polymeric Micelles Amphiphilic block copolymers Increases solubility of hydrophobic drugs; small size allows for tissue penetration. genesispub.org Enhancing oral bioavailability; intravenous cancer therapy.
Nanoparticles Biodegradable polymers (e.g., PLGA) Provides sustained and controlled drug release; protects drug from degradation. medmedchem.com Long-acting injectable formulations; targeted cancer treatment.
Hydrogels Cross-linked polymer networks Depot formulation for localized, prolonged drug release. nih.gov Direct intratumoral injection; localized anti-inflammatory therapy.

Q & A

Q. What synthetic routes are commonly employed to prepare (2-fluorophenyl)(pyridin-4-yl)methanone?

Methodological Answer: The synthesis typically involves Friedel-Crafts acylation or transition metal-catalyzed cross-coupling. For example, a protocol analogous to the synthesis of (4-(3,6-di-tert-butylcarbazol-9-yl)phenyl)(pyridin-4-yl)methanone () can be adapted:

React 2-fluorobenzoyl chloride with pyridin-4-ylmagnesium bromide under Grignard conditions.

Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).

Confirm purity using HPLC (≥95%) and elemental analysis.
Key challenges include regioselectivity in pyridine functionalization and managing electron-withdrawing effects of fluorine .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

Methodological Answer: A multi-technique approach is recommended:

  • 1H/13C NMR : Compare chemical shifts with analogous methanones (e.g., δ ~8.5 ppm for pyridin-4-yl protons; δ ~165 ppm for ketone carbon) .
  • IR Spectroscopy : Identify the carbonyl stretch (C=O) near 1670–1700 cm⁻¹ (similar to (4-nitrophenyl)phenylmethanone in ).
  • Mass Spectrometry : Confirm molecular ion ([M+H]+) at m/z 217.08 (calculated for C12H8FNO).
    Discrepancies in NMR integration may arise from paramagnetic impurities; repeat under deuterated solvent with relaxation delays .

Q. How is X-ray crystallography applied to resolve its crystal structure?

Methodological Answer:

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) on a single crystal at 100 K.
  • Structure Refinement : Employ SHELXL () for least-squares refinement. Anticipate torsional angles of ~30° between fluorophenyl and pyridinyl planes, as seen in (4-methoxyphenyl)(2-methylphenyl)methanone ().
  • Validation : Check R-factor (<5%) and residual electron density maps for disorder modeling.

Advanced Research Questions

Q. How does the fluorine substituent influence electronic properties in photophysical applications?

Methodological Answer: Fluorine’s electron-withdrawing effect enhances spin-orbit coupling, potentially enabling thermally activated delayed fluorescence (TADF). To assess this:

Measure HOMO-LUMO gap via cyclic voltammetry (oxidative/reductive potentials in dichloromethane).

Compare with non-fluorinated analogs (e.g., (phenyl)(pyridin-4-yl)methanone) to isolate fluorine’s impact.

Analyze TD-DFT calculations for excited-state geometry (e.g., Gaussian 16 with B3LYP/6-31G* basis set).
Evidence from TADF emitter studies () suggests fluorine may reduce ΔEST (<0.3 eV), favoring reverse intersystem crossing.

Q. How can researchers resolve contradictions between spectroscopic and crystallographic data?

Methodological Answer:

  • Scenario : NMR suggests planar geometry, but crystallography shows torsional distortion.
  • Approach :
    • Perform variable-temperature NMR to probe dynamic effects (e.g., coalescence temperature for rotational barriers).
    • Validate with DFT-optimized structures (e.g., compare B3LYP-predicted dihedral angles with crystallographic data).
    • Re-examine crystal packing forces (e.g., π-stacking in (4-methoxyphenyl)(2-methylphenyl)methanone, ) that may distort solution-phase geometry.

Q. What role does this compound play in designing aggregation-induced emission (AIE) or TADF materials?

Methodological Answer:

  • AIE Applications : Introduce bulky substituents (e.g., tert-butyl groups) to restrict intramolecular rotation, enhancing solid-state luminescence. Monitor quantum yield (Φ) in THF/water mixtures.
  • TADF Applications : Co-deposit with electron-transport layers (e.g., 1,3,5-tris(N-phenylbenzimidazol-2-yl)benzene) in OLED devices. Measure electroluminescence spectra and external quantum efficiency (EQE).
    Refer to TADF emitter design principles in , where carbazole-pyridinyl methanones achieve EQE >15%.

Critical Analysis of Contradictions

  • Synthetic Yield Variability : Differences in Friedel-Crafts vs. cross-coupling yields ( vs. 18) may stem from competing fluorophenyl deactivation. Mitigate by optimizing Lewis acid catalysts (e.g., AlCl3 vs. FeCl3).
  • Spectroscopic Artifacts : Anomalous NMR peaks (e.g., ) may arise from solvent interactions (CDCl3 vs. DMSO-d6). Always report solvent and temperature conditions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.